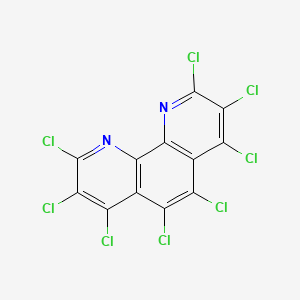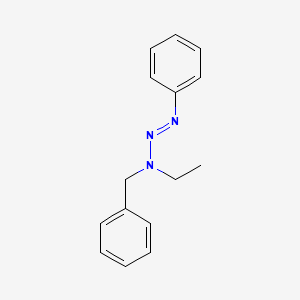
(1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene is an organic compound belonging to the class of triazene derivatives. Triazenes are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazene core with benzyl, ethyl, and phenyl substituents, contributing to its unique chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene typically involves the reaction of benzylamine, ethylamine, and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of Benzyl-Ethyl Intermediate: Benzylamine reacts with ethylamine in the presence of a suitable catalyst to form a benzyl-ethyl intermediate.
Addition of Phenyl Isocyanate: The intermediate is then treated with phenyl isocyanate, leading to the formation of the triazene core.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial methods include:
Batch Reactors: Suitable for small to medium-scale production, allowing precise control over reaction parameters.
Continuous Flow Reactors: Ideal for large-scale production, offering advantages in terms of efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The triazene core can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted triazene derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
(1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex triazene derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its anticancer properties, as triazene derivatives are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of (1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The triazene core is known to undergo metabolic activation, generating reactive intermediates that can interact with DNA and other biomolecules, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-1-phenyltriaz-1-ene: Lacks the ethyl substituent, resulting in different chemical properties and reactivity.
3-Ethyl-1-phenyltriaz-1-ene: Lacks the benzyl substituent, affecting its biological activity and applications.
1-Phenyltriaz-1-ene: Simplest form, with only the phenyl group attached to the triazene core.
Uniqueness
(1e)-3-Benzyl-3-ethyl-1-phenyltriaz-1-ene is unique due to the presence of both benzyl and ethyl substituents, which contribute to its distinct chemical behavior and potential applications. The combination of these substituents enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
59679-71-9 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
N-benzyl-N-phenyldiazenylethanamine |
InChI |
InChI=1S/C15H17N3/c1-2-18(13-14-9-5-3-6-10-14)17-16-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clave InChI |
WCAHCDCHLQQQPO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



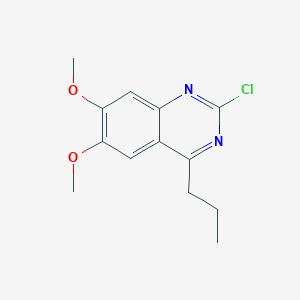
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
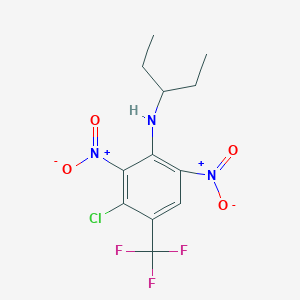
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)

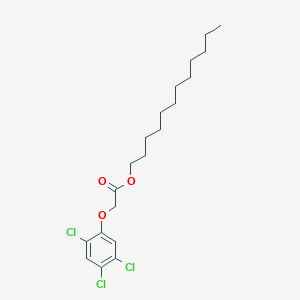
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

